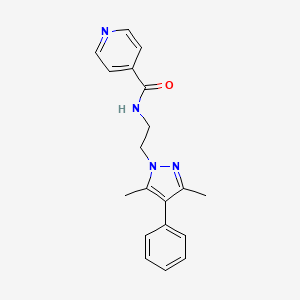

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-14-18(16-6-4-3-5-7-16)15(2)23(22-14)13-12-21-19(24)17-8-10-20-11-9-17/h3-11H,12-13H2,1-2H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRESGGRMBOXENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=NC=C2)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isonicotinamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole is then alkylated with an appropriate ethyl halide to introduce the ethyl chain. Finally, the ethylated pyrazole is coupled with isonicotinic acid or its derivatives under amide formation conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The phenyl and pyrazole rings can be oxidized under strong oxidizing conditions.

Reduction: The nitro group in isonicotinamide can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like AlCl₃.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isonicotinamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several compounds with structural similarities, particularly in heterocyclic cores and functional group arrangements.

Core Heterocycle and Substituent Variations

- Target Compound : Pyrazole core (3,5-dimethyl-4-phenyl) with ethyl-linked isonicotinamide.

- Analogues from : I-6230: Pyridazin-3-yl group attached to phenethylamino-benzoate . I-6232: 6-Methylpyridazin-3-yl group in the same scaffold . I-6273/I-6373/I-6473: Isoxazole derivatives (3-methyl or methyl-substituted) with phenethylamino/thio/ethoxy linkages to benzoate esters .

Key Differences :

Heterocycle: Pyrazole (target) vs. pyridazine (I-6230, I-6232) or isoxazole (I-6273 series).

Functional Groups : The target’s amide group (isonicotinamide) contrasts with ester groups in analogues. Amides generally exhibit stronger hydrogen-bonding capacity, which may enhance target interactions .

Linkage Flexibility : Ethyl chain in the target vs. phenethyl or ethoxy groups in analogues. Shorter chains may reduce conformational flexibility but improve selectivity.

Hydrogen Bonding and Crystallographic Behavior

While direct data for the target compound are absent, emphasizes hydrogen bonding’s role in molecular aggregation and crystal packing. The isonicotinamide moiety likely participates in N–H···O/N hydrogen bonds, similar to benzoate esters in I-6230–I-6473 .

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isonicotinamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isonicotinamide features a complex structure characterized by:

- Pyrazole Ring : Substituted with dimethyl and phenyl groups.

- Isonicotinamide Moiety : Contributes to its biological properties.

The molecular formula is , and the compound has a molecular weight of 314.39 g/mol. Its unique structure allows for diverse interactions with biological targets.

The biological activity of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isonicotinamide is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzyme pathways involved in inflammation and cancer progression.

Key Molecular Targets

- Enzymatic Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory responses.

- Receptor Interaction : It has been suggested that the compound may bind to certain receptors involved in cell signaling pathways, potentially modulating cellular responses.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isonicotinamide, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 30 mm |

| Escherichia coli | 28 mm |

| Candida albicans | 25 mm |

These results suggest potential applications in treating infections caused by resistant strains.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been demonstrated through several assays:

- Inhibition of Pro-inflammatory Cytokines : Studies show a reduction in TNF-alpha and IL-6 levels in treated cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antibacterial Properties : A study published in MDPI assessed various pyrazole derivatives, including N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isonicotinamide. The results indicated strong antibacterial effects against Gram-positive bacteria and moderate effects against Gram-negative bacteria .

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of the compound, highlighting its ability to downregulate inflammatory markers in cell cultures .

- Docking Studies : Computational docking studies have provided insights into the binding interactions between the compound and target proteins, suggesting a favorable binding affinity with COX enzymes .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isonicotinamide?

The synthesis typically involves multi-step reactions, including pyrazole core formation, ethyl linkage introduction, and amide coupling. Key steps include:

- Pyrazole ring synthesis : Cyclocondensation of hydrazine derivatives with diketones under acidic conditions .

- Ethyl spacer incorporation : Nucleophilic substitution or alkylation reactions, optimized by temperature control (60–80°C) and polar aprotic solvents (DMF, DMSO) .

- Amide coupling : Use of coupling agents like EDCl/HOBt or CDI for efficient isonicotinamide conjugation, with yields improved by catalyst screening (e.g., DMAP) . Methodological optimization involves monitoring via TLC/HPLC and purification via column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .

- X-ray crystallography : For 3D structural elucidation, using programs like SHELXL for refinement . High-resolution data (d-spacing < 0.8 Å) ensures accurate hydrogen-bonding and steric interaction analysis .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Q. What key physicochemical properties influence its solubility and stability in biological assays?

Critical properties include:

| Property | Value/Characteristics | Relevance |

|---|---|---|

| LogP | ~3.2 (predicted) | Membrane permeability |

| Aqueous solubility | <10 µg/mL (DMSO-dependent) | In vitro assay compatibility |

| pKa | ~4.1 (pyrazole N-H) | pH-dependent reactivity |

| Stability studies under varying pH (2–9) and thermal stress (40°C) are recommended to assess degradation pathways . |

Advanced Research Questions

Q. How do steric and electronic effects of substituents modulate biological activity?

- Steric effects : The 3,5-dimethyl and phenyl groups create steric hindrance, reducing binding to flat active sites but enhancing selectivity for hydrophobic pockets (e.g., kinase ATP-binding domains) .

- Electronic effects : The pyrazole N-ethyl linkage’s electron-withdrawing nature stabilizes charge-transfer interactions with target residues (e.g., in CYP450 enzymes) . Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants and molecular docking (AutoDock Vina) can predict activity trends .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

- Standardized assays : Use uniform protocols (e.g., MTT vs. ATP-luciferase for cytotoxicity) to minimize variability .

- Metabolic stability testing : Assess liver microsomal degradation to explain discrepancies in in vitro vs. in vivo efficacy .

- Batch-to-batch analysis : Purity (>98% by HPLC) and stereochemical consistency (via chiral HPLC) must be verified .

Q. What in silico strategies predict target engagement and off-target risks?

- Molecular docking : Use PyMOL or Schrödinger Maestro to model interactions with kinases (e.g., BRAF V600E mutant) .

- Pharmacophore screening : Match compound features (H-bond acceptors, aromatic rings) against databases like ChEMBL to identify off-targets (e.g., EGFR, PDGFR) .

- ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and CYP inhibition risks .

Q. What experimental designs validate target engagement in cellular models?

- CRISPR knockouts : Silence putative targets (e.g., RAF kinases) and measure activity loss .

- Cellular thermal shift assays (CETSA) : Confirm binding by observing protein stabilization at elevated temperatures .

- Transcriptomics : RNA-seq to identify downstream pathway modulation (e.g., MAPK/ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.